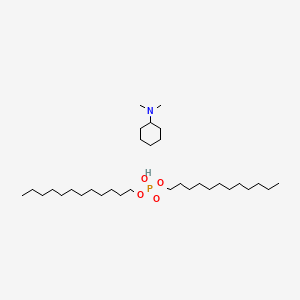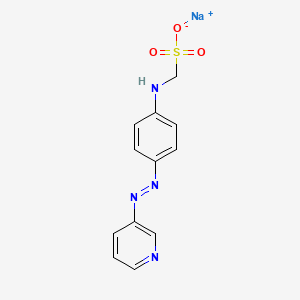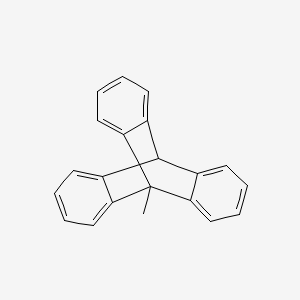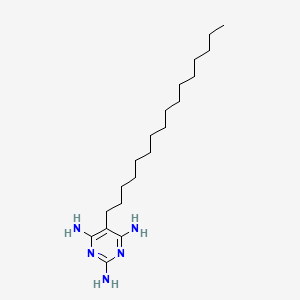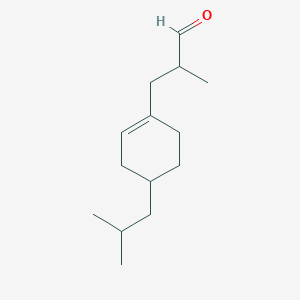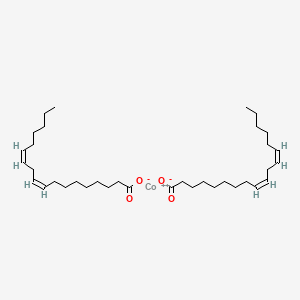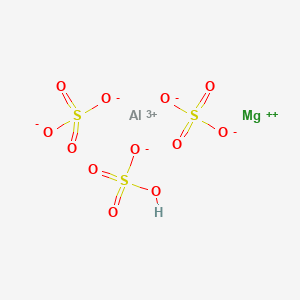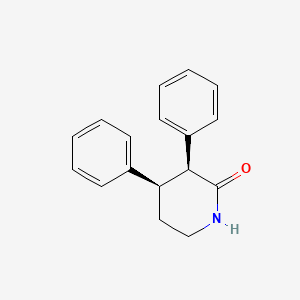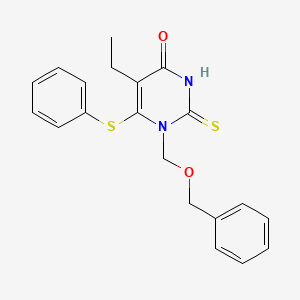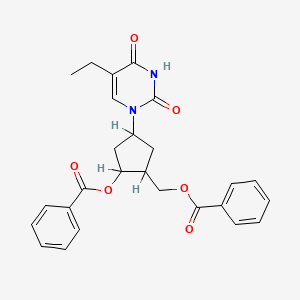
2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidinedione core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- typically involves multiple steps, including the formation of the pyrimidinedione core and the subsequent functionalization of the cyclopentyl ring with benzoyloxy groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.
Cyclopentyl derivatives: Compounds with similar cyclopentyl ring structures but different functional groups.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
98736-92-6 |
|---|---|
Molecular Formula |
C26H26N2O6 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[2-benzoyloxy-4-(5-ethyl-2,4-dioxopyrimidin-1-yl)cyclopentyl]methyl benzoate |
InChI |
InChI=1S/C26H26N2O6/c1-2-17-15-28(26(32)27-23(17)29)21-13-20(16-33-24(30)18-9-5-3-6-10-18)22(14-21)34-25(31)19-11-7-4-8-12-19/h3-12,15,20-22H,2,13-14,16H2,1H3,(H,27,29,32) |
InChI Key |
GNAULXPMFJHTOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(C2)OC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine](/img/structure/B12673554.png)
